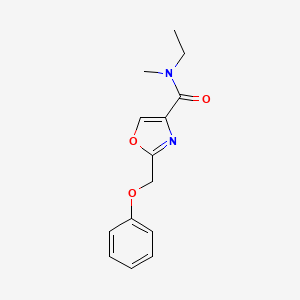![molecular formula C19H22N2S B5126269 N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea, also known as CTAP, is a compound that has been widely used in scientific research for its ability to selectively bind to and block the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making CTAP a valuable tool for understanding these processes.
Wirkmechanismus
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor and prevents other molecules, such as endogenous opioids or opioid drugs, from binding and activating it. This blockade of the receptor's activity leads to a reduction in the effects of opioids, such as pain relief or euphoria.
Biochemical and Physiological Effects
Studies have shown that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can produce a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the attenuation of opioid withdrawal symptoms, and the reduction of opioid self-administration in animal models. These effects suggest that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea may have potential as a treatment for opioid addiction and withdrawal.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise investigations into the effects of this receptor on various physiological and behavioral processes. However, one limitation of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea is its relatively short duration of action, which can make it difficult to study long-term effects of mu-opioid receptor blockade.
Zukünftige Richtungen
There are several potential future directions for research involving N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea and the mu-opioid receptor. One area of interest is the development of new opioid antagonists with longer durations of action and improved selectivity. Additionally, further research is needed to fully understand the role of the mu-opioid receptor in addiction and reward processes, which could lead to the development of new treatments for opioid addiction. Finally, investigations into the potential therapeutic uses of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea for other conditions, such as depression or anxiety, may also be warranted.
Synthesemethoden
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can be synthesized through a multi-step process involving the reaction of various chemicals, including phenyl isothiocyanate, 1-phenylcyclopentanol, and potassium hydroxide. The resulting compound is then purified through recrystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a highly selective antagonist of this receptor, meaning it can block its activity without affecting other related receptors. This specificity has allowed researchers to investigate the specific effects of mu-opioid receptor activation on various physiological and behavioral processes.
Eigenschaften
IUPAC Name |
1-phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-18(21-17-11-5-2-6-12-17)20-15-19(13-7-8-14-19)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJQVIFJLYTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)

![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)

![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
